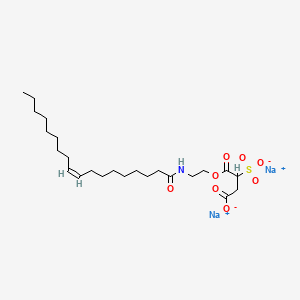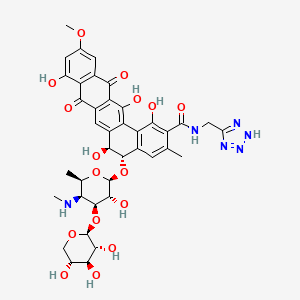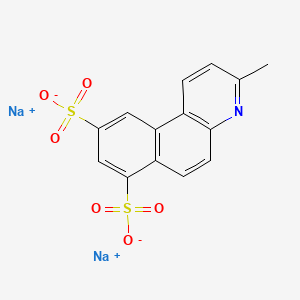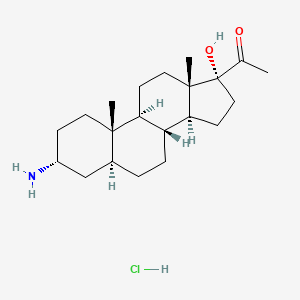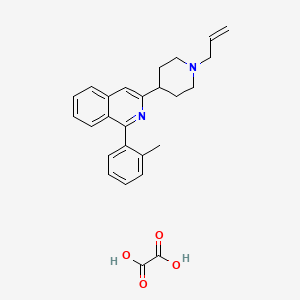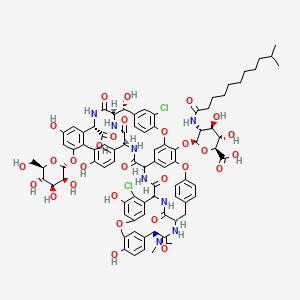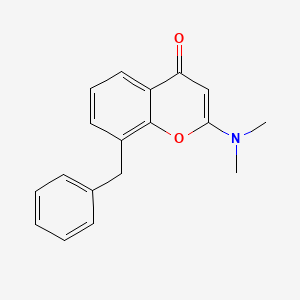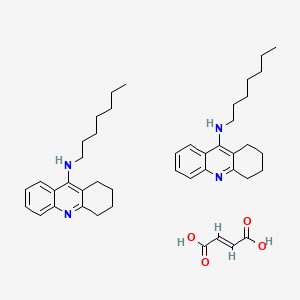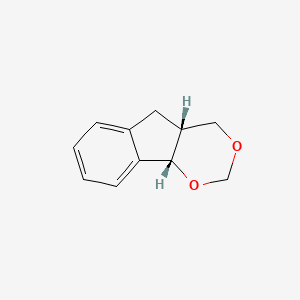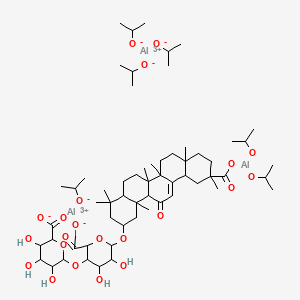
1,2-Dimethylindan, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethylindan, trans-: is an organic compound with the molecular formula C11H14 . It belongs to the class of indanes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. The “trans-” designation indicates the specific stereochemistry of the compound, where the two methyl groups are on opposite sides of the cyclopentane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dimethylindan, trans- can be synthesized through various methods. One common approach involves the cyclization of 2-(1-methyl-3-butenyl)phenyllithium. This reaction typically requires a solution of the precursor in n-pentane and diethyl ether, cooled to -78°C under a stream of argon, followed by the addition of tert-butyllithium .
Industrial Production Methods: Industrial production methods for 1,2-Dimethylindan, trans- are not widely documented. similar compounds are often produced through catalytic hydrogenation of indene derivatives or via Friedel-Crafts alkylation reactions.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dimethylindan, trans- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1,2-dimethylindanone or 1,2-dimethylindancarboxylic acid.
Reduction: Formation of more saturated indane derivatives.
Substitution: Formation of halogenated 1,2-dimethylindan derivatives.
Aplicaciones Científicas De Investigación
1,2-Dimethylindan, trans- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethylindan, trans- is not well-documented. like other indane derivatives, it may interact with various molecular targets and pathways, potentially influencing biological processes. Further research is needed to elucidate its specific mechanisms and effects .
Comparación Con Compuestos Similares
- 1,1-Dimethylindane
- 2,2-Dimethylindane
- 1,3-Dimethylindane
Comparison: 1,2-Dimethylindan, trans- is unique due to its specific stereochemistry and the position of the methyl groups. This configuration can influence its chemical reactivity and physical properties compared to other dimethylindane isomers .
Propiedades
Número CAS |
70282-84-7 |
|---|---|
Fórmula molecular |
C11H14 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
(1R,2S)-1,2-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3/t8-,9+/m0/s1 |
Clave InChI |
DIUGYPAVPJILFZ-DTWKUNHWSA-N |
SMILES isomérico |
C[C@H]1CC2=CC=CC=C2[C@@H]1C |
SMILES canónico |
CC1CC2=CC=CC=C2C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


